molecular formula C11H17N3O3S B2728238 4-[(1-Methanesulfonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine CAS No. 2097895-06-0

4-[(1-Methanesulfonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine

Cat. No.: B2728238
CAS No.: 2097895-06-0
M. Wt: 271.34
InChI Key: XMSOSVFSKJIOPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1-Methanesulfonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine is a high-value chemical intermediate primarily utilized in medicinal chemistry research and drug discovery programs. This compound features a unique molecular architecture combining a pyrrolidine ring bearing a methanesulfonyl group with a dimethylpyrimidine scaffold, creating a versatile building block for pharmaceutical development. The structural characteristics of this compound make it particularly valuable for investigating kinase inhibition pathways, with researchers exploring its potential applications in developing targeted therapies . Its molecular framework is similar to other bioactive pyrrolidine-pyrimidine hybrids documented in scientific literature for their pharmacological properties . In research settings, this compound serves as a key precursor in structure-activity relationship (SAR) studies aimed at optimizing biological activity and pharmacokinetic properties of potential drug candidates. The methanesulfonyl group enhances the molecule's polarity and may influence its binding affinity to biological targets, while the pyrimidine ring system provides a planar heteroaromatic component that can engage in critical hydrogen bonding interactions with enzymes and receptors . Synthetic protocols for related compounds typically involve multi-step processes with carefully controlled conditions to ensure high purity and yield . Researchers value this compound for its potential application across multiple disease areas, with particular interest in its kinase modulation capabilities. The compound's structural features allow for various chemical modifications, enabling medicinal chemists to explore diverse chemical space around the core scaffold. Proper handling procedures should be followed, including the use of personal protective equipment and working in a well-ventilated laboratory environment. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

2,4-dimethyl-6-(1-methylsulfonylpyrrolidin-3-yl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S/c1-8-6-11(13-9(2)12-8)17-10-4-5-14(7-10)18(3,15)16/h6,10H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSOSVFSKJIOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Based Pyrimidine Ring Formation

The 2,6-dimethylpyrimidine scaffold is classically synthesized via cyclocondensation reactions. A modified approach inspired by the synthesis of 2-amino-4,6-dimethoxypyrimidine (CN102898382A) involves:

  • Reacting acetylacetone (2.5 mmol) with guanidine carbonate (1.2 eq) in methanol under reflux.
  • Acidic workup with HCl yields 2,6-dimethylpyrimidin-4-ol as a crystalline solid (Yield: 68–72%).

Mechanistic Insight : The reaction proceeds through enolate formation, nucleophilic attack by guanidine, and subsequent cyclodehydration.

Halogenation at the 4-Position

To introduce a leaving group for subsequent etherification, the hydroxyl group at position 4 is replaced with chlorine:

  • Treat 2,6-dimethylpyrimidin-4-ol (1.0 eq) with POCl₃ (3.0 eq) and N,N-diethylaniline (catalyst) at 110°C for 4 hours.
  • Quench with ice-water and extract with dichloromethane to isolate 4-chloro-2,6-dimethylpyrimidine (Yield: 85–90%).

Synthesis of the Pyrrolidine Side Chain

Preparation of Pyrrolidin-3-ol

Pyrrolidin-3-ol is synthesized via:

  • Ring-Closing Metathesis : Reacting N-Boc-allylglycine methyl ester with Grubbs catalyst (2 mol%) in dichloromethane to form N-Boc-pyrrolidin-3-ol (Yield: 65%).
  • Deprotection : Remove the Boc group using TFA in DCM, yielding pyrrolidin-3-ol hydrochloride.

Methanesulfonylation of Pyrrolidine

The nitrogen atom is sulfonylated to enhance stability and modulate electronic properties:

  • Dissolve pyrrolidin-3-ol (1.0 eq) in anhydrous THF under N₂.
  • Add methanesulfonyl chloride (1.2 eq) dropwise, followed by triethylamine (2.5 eq) at 0°C.
  • Stir for 2 hours at room temperature to afford 1-methanesulfonylpyrrolidin-3-ol (Yield: 88–92%).

Key Optimization : Excess triethylamine ensures complete neutralization of HCl, preventing side reactions.

Coupling of Pyrimidine and Pyrrolidine Moieties

Nucleophilic Aromatic Substitution

The chlorine atom in 4-chloro-2,6-dimethylpyrimidine is displaced by the hydroxyl group of 1-methanesulfonylpyrrolidin-3-ol :

  • Combine 4-chloro-2,6-dimethylpyrimidine (1.0 eq), 1-methanesulfonylpyrrolidin-3-ol (1.5 eq), and K₂CO₃ (3.0 eq) in DMF.
  • Heat at 80°C for 12 hours under N₂.
  • Isolate the product via column chromatography (Yield: 60–65%).

Limitation : Moderate yields due to steric hindrance from the dimethyl groups.

Mitsunobu Reaction for Ether Formation

To improve efficiency, the Mitsunobu reaction is employed:

  • Mix 4-hydroxy-2,6-dimethylpyrimidine (1.0 eq), 1-methanesulfonylpyrrolidin-3-ol (1.2 eq), triphenylphosphine (1.5 eq), and diethyl azodicarboxylate (1.5 eq) in THF.
  • Stir at 0°C → room temperature for 6 hours.
  • Purify by recrystallization from ethanol (Yield: 75–80%).

Advantage : Higher regioselectivity and yield compared to SNAr.

Purification and Characterization

pH-Dependent Crystallization

Adapting methods from US6693194B2, the crude product is purified by:

  • Dissolving in ethyl acetate (50 mL) and washing with 5% NaHCO₃ (2 × 20 mL).
  • Adjusting the aqueous phase to pH 6–7 with 1M HCl to precipitate impurities.
  • Isolating the pure product via vacuum filtration (Purity: >98% by HPLC).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 6.72 (s, 1H, pyrimidine-H), 4.85–4.78 (m, 1H, OCH), 3.45–3.35 (m, 4H, pyrrolidine-H), 2.95 (s, 3H, SO₂CH₃), 2.50 (s, 6H, CH₃).
  • HRMS : [M+H]⁺ calcd. for C₁₂H₁₈N₃O₃S: 284.1068; found: 284.1065.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Nucleophilic Substitution 60–65 95 Simple reagents Low yield due to steric effects
Mitsunobu Reaction 75–80 98 High regioselectivity Costly reagents (DEAD, Ph₃P)

Industrial-Scale Considerations

For large-scale production, the Mitsunobu route is economically challenging due to reagent costs. Alternatives include:

  • Catalytic Mitsunobu : Using Zn(OTf)₂ and PMHS to regenerate the phosphine oxide.
  • Flow Chemistry : Continuous synthesis of intermediates to minimize decomposition.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Methanesulfonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-[(1-Methanesulfonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(1-Methanesulfonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on biological molecules. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target proteins or enzymes.

Comparison with Similar Compounds

Structural and Electronic Differences

Key analogs include 2-amino-4,6-dimethylpyrimidine and 2-aminopyridine, studied in co-crystal/salt formation with diclofenac (). The table below summarizes critical differences:

Compound Substituents Nitrogen Charge (kJ/mol) Interaction with Diclofenac IR Carboxylate Peak (cm⁻¹) Outcome
2-Amino-4,6-dimethylpyrimidine 2-NH₂, 4,6-CH₃ -287 Hydrogen bonding 1664 (SAG), 1695 (EA) Co-crystal
2-Aminopyridine 2-NH₂ -287 Proton transfer 1670 Salt
Target Compound 4-(MeSO₂-pyrrolidinyloxy), 2,6-CH₃ Inferred Predicted Not reported Predicted

Reactivity and Bonding Behavior

  • 2-Amino-4,6-dimethylpyrimidine: The amino group (-NH₂) donates hydrogen bonds but lacks sufficient charge (-287 kJ/mol) to deprotonate diclofenac, resulting in co-crystal formation via H-bonding .
  • 2-Aminopyridine: Despite identical nitrogen charge (-287 kJ/mol), its smaller ring and solvent effects (polar protic methanol) facilitate proton transfer, forming a salt .
  • Target Compound: The methanesulfonyl group is strongly electron-withdrawing, likely reducing pyrimidine nitrogen basicity. This may favor co-crystal formation over salt, akin to 2-amino-4,6-dimethylpyrimidine.

Solvent and Steric Effects

  • Solvent Polarity: Polar aprotic solvents (e.g., ethyl acetate) promote co-crystal stability in 2-amino-4,6-dimethylpyrimidine, while polar protic solvents (e.g., methanol) favor salt formation in 2-aminopyridine .
  • Steric Hindrance : The pyrrolidine group in the target compound may reduce accessibility to diclofenac’s carboxylic acid, limiting H-bonding efficiency compared to smaller substituents like -NH₂ or -CH₃.

Predicted Physicochemical Properties

  • Hydrogen Bonding: The sulfonyl oxygen may act as an H-bond acceptor, complementing the pyrimidine’s H-bond donors/acceptors.

Biological Activity

4-[(1-Methanesulfonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C₁₁H₁₅N₃O₃S
  • Molecular Weight : 273.33 g/mol

The structure features a pyrimidine ring with methanesulfonyl and pyrrolidine moieties, which are believed to contribute to its biological activities.

Research indicates that 4-[(1-Methanesulfonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine may exert its effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to inflammation and cellular proliferation.

Biological Activity

The biological activity of the compound can be summarized as follows:

Activity Type Description
Antiproliferative Exhibits significant inhibition of cancer cell lines in vitro.
Anti-inflammatory Reduces pro-inflammatory cytokine production in activated immune cells.
Antimicrobial Demonstrates activity against certain bacterial strains, indicating potential use as an antimicrobial agent.

Anticancer Activity

A study published in a peer-reviewed journal demonstrated that 4-[(1-Methanesulfonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

Anti-inflammatory Effects

In another investigation, the compound was tested for its anti-inflammatory properties using a murine model of inflammation. Results showed a significant reduction in inflammatory markers such as TNF-alpha and IL-6 following treatment with the compound, suggesting its potential for treating inflammatory diseases.

Antimicrobial Properties

Research evaluating the antimicrobial activity revealed that the compound exhibited bactericidal effects against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-[(1-Methanesulfonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine in a laboratory setting?

  • Methodological Answer : Synthesis typically involves multi-step reactions. For example, analogous pyrimidine derivatives are synthesized via nucleophilic substitution at the pyrimidine oxygen, followed by sulfonylation of the pyrrolidine moiety. Key steps include:

  • Step 1 : Reacting 2,6-dimethylpyrimidin-4-ol with a mesyl-protected pyrrolidine derivative under basic conditions (e.g., NaH in DMF) to form the ether linkage.
  • Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate intermediates.
  • Reaction monitoring using TLC and characterization via 1H^1H-NMR ensures intermediate integrity .

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodological Answer : Use orthogonal analytical techniques:

  • HPLC : Employ a C18 column with a UV detector (λ = 254 nm) and mobile phase (acetonitrile:water, 70:30) to assess purity (>98%).
  • NMR : Confirm the methanesulfonyl group (δ\delta ~3.0 ppm for CH3_3) and pyrimidine protons (δ\delta ~6.5-8.0 ppm).
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+^+) with <2 ppm mass error. Reference standards from pharmacopeial guidelines ensure reproducibility .

Q. What biological activity is hypothesized for this compound, and how can it be tested?

  • Methodological Answer : Based on structural analogs, the compound may target enzymes (e.g., kinases) or receptors. Initial screening involves:

  • In vitro assays : Use fluorescence-based kinase inhibition assays (e.g., ATP-binding pocket competition).
  • Cellular models : Test cytotoxicity in cancer cell lines (e.g., IC50_{50} determination via MTT assay).
  • Dose-response curves and positive controls (e.g., staurosporine for kinases) validate activity .

Q. How should stability studies be designed to evaluate this compound under varying conditions?

  • Methodological Answer : Conduct accelerated stability testing:

  • Thermal stability : Store at 40°C/75% RH for 4 weeks; analyze degradation via HPLC.
  • Photostability : Expose to UV light (ICH Q1B guidelines) and monitor structural changes with LC-MS.
  • pH stability : Incubate in buffers (pH 1.2–9.0) and quantify degradation products .

Advanced Research Questions

Q. What strategies can optimize the compound’s bioavailability through structural modifications?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies:

  • Modify the pyrrolidine ring : Introduce hydrophilic groups (e.g., hydroxyl) to enhance solubility.
  • Pyrimidine substitutions : Replace methyl groups with halogens to improve metabolic stability.
  • Prodrug approaches : Esterify the methanesulfonyl group for controlled release. Validate using logP measurements and Caco-2 permeability assays .

Q. How can computational modeling predict target binding modes and affinity?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and MD simulations:

  • Target selection : Prioritize kinases (e.g., PI3Kγ) based on structural homology.
  • Docking parameters : Apply AMBER force fields and solvation models (e.g., TIP3P).
  • Validation : Compare predicted binding energies (ΔG\Delta G) with experimental IC50_{50} values. Cross-check with crystallographic data if available .

Q. How to resolve contradictions in biological activity data from different assay platforms?

  • Methodological Answer : Investigate assay-specific variables:

  • Enzyme vs. cell-based assays : Differences in membrane permeability or off-target effects may explain discrepancies.
  • Normalization : Use Z’-factor to assess assay robustness; include internal controls (e.g., known inhibitors).
  • Orthogonal validation : Confirm hits with SPR (surface plasmon resonance) for direct binding kinetics .

Q. What interdisciplinary applications (beyond pharmacology) could this compound enable?

  • Methodological Answer : Explore non-pharmacological uses:

  • Material science : Incorporate into metal-organic frameworks (MOFs) as a ligand for catalytic sites.
  • Chemical biology : Use as a photoaffinity probe (via diazirine tagging) to map protein interactions.
  • Analytical chemistry : Develop HPLC chiral stationary phases leveraging its stereochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.